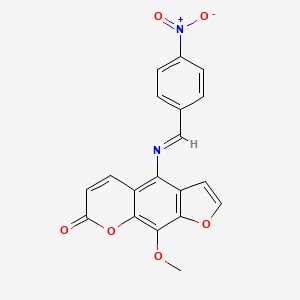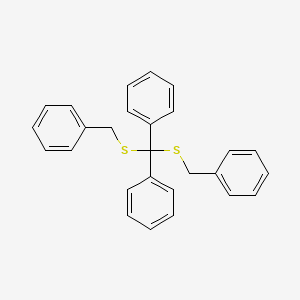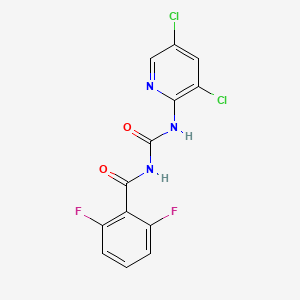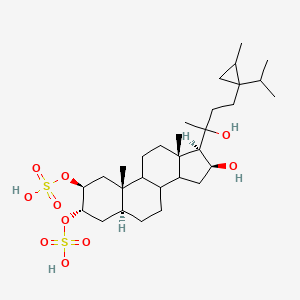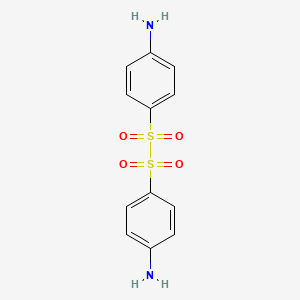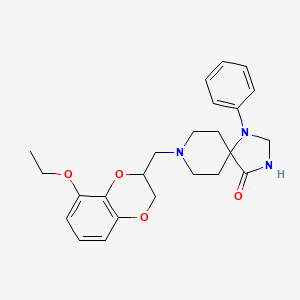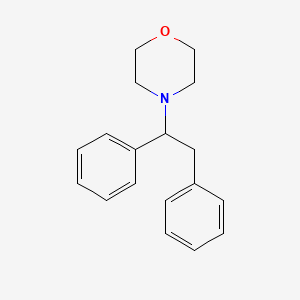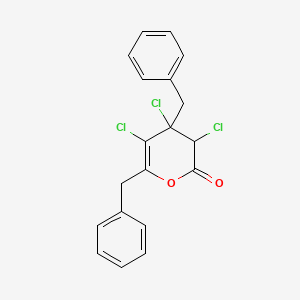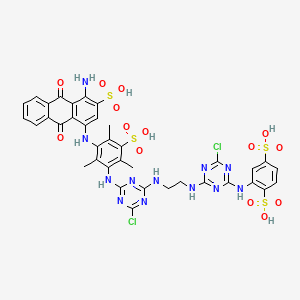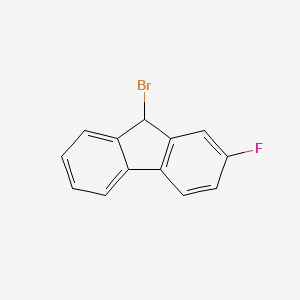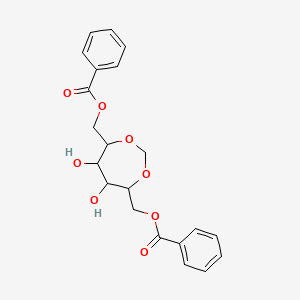
2-Methyloctyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctyl methacrylate is an organic compound with the chemical formula C13H24O2. It is an ester derived from methacrylic acid and 2-methyloctanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyloctyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and controlled synthesis of the ester, minimizing side reactions and maximizing yield. The use of continuous flow reactors also enables the production of large quantities of the compound in a cost-effective manner .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloctyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyloctanol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can add across the double bond in the methacrylate group.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methyloctanol.
Addition Reactions: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyloctyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems and medical devices.
Industry: Used in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The primary mechanism of action of 2-Methyloctyl methacrylate involves its polymerization to form polymers with desired properties. The methacrylate group undergoes radical polymerization, initiated by free radicals generated from initiators like AIBN or benzoyl peroxide. The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparación Con Compuestos Similares
2-Methyloctyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Employed in the synthesis of polymers with good adhesion properties.
Uniqueness
This compound is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers, such as improved flexibility and hydrophobicity. This makes it suitable for applications where these properties are desired .
Propiedades
Número CAS |
67905-46-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3 |
Clave InChI |
MBKJMZOZZHUVLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


